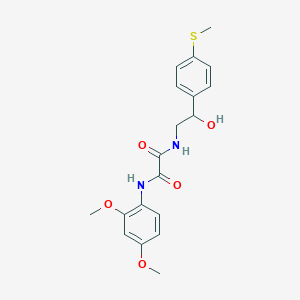

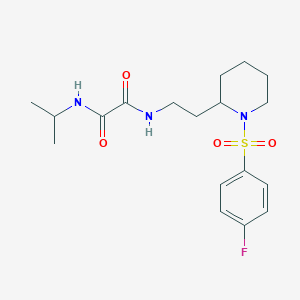

![molecular formula C14H11Cl2NOS2 B2720855 4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 339105-91-8](/img/structure/B2720855.png)

4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a complex organic molecule. It contains a thieno[3,2-f][1,4]thiazepin-5(2H)-one core, which is a seven-membered sulfur and nitrogen-containing heterocycle. This core is substituted at the 4-position with a 2,4-dichlorobenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thieno[3,2-f][1,4]thiazepin-5(2H)-one core, followed by the introduction of the 2,4-dichlorobenzyl group. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered thieno[3,2-f][1,4]thiazepin-5(2H)-one ring, which would likely adopt a twisted conformation due to the presence of the sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-rich sulfur and nitrogen atoms in the thieno[3,2-f][1,4]thiazepin-5(2H)-one ring, as well as the electron-withdrawing chlorines on the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic ring and the dichlorobenzyl group could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Exploration

The scientific research involving 4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one predominantly explores its synthesis and applications in creating various heterocyclic compounds. This compound is part of broader research efforts focused on synthesizing benzothiazepine derivatives with potential biological activities.

Synthesis of Heterocyclic Compounds : Research has demonstrated methods for synthesizing benzothiazepine derivatives, including efforts to create 3-(2-Aryl-2,3-dihydro-benzo[b][1,4]thiazepin-4-yl)chromen-2-ones and related compounds. These syntheses involve reactions of specific propen-1-ones with 2-aminothiophenol, showcasing the chemical versatility and potential for derivative exploration of the parent compound (Levai et al., 2007).

Pharmacological Studies : While direct studies on 4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one were not highlighted, related research on benzothiazepine derivatives indicates interest in their pharmacological properties. For example, derivatives have been studied for their anticonvulsant activity, with some showing promise as potential drug candidates due to their effects on the GABAergic system (Plech et al., 2014).

Material Chemistry and Structural Analysis

- Material Chemistry : The structural and material chemistry aspects of benzothiazepines, including those related to 4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, have been explored to understand their potential applications in materials science. These investigations include the study of molecular conformations and the development of methods for the synthesis of structurally diverse libraries of benzothiazepines (Xu, 2005).

Advanced Synthetic Techniques and Applications

- Microwave-Assisted Synthesis : Innovative synthetic techniques, such as microwave-assisted synthesis, have been applied to the creation of benzothiazepine derivatives, demonstrating the compound's role in the development of new chemical synthesis methods. These techniques offer advantages in yield and reaction time over traditional methods (Mwande-Maguene et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NOS2/c15-10-2-1-9(12(16)7-10)8-17-4-6-20-14-11(13(17)18)3-5-19-14/h1-3,5,7H,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOPOSSXKAUCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CS2)C(=O)N1CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

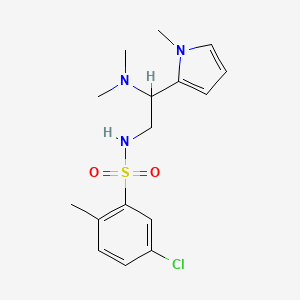

![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)

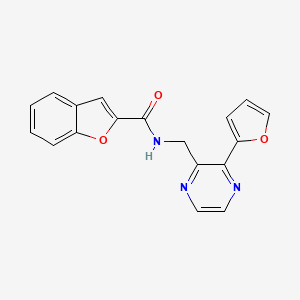

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2720779.png)

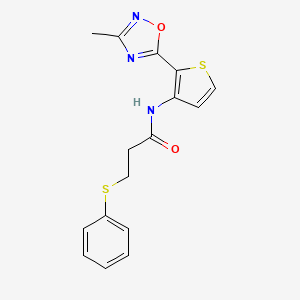

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2720780.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2720784.png)

methanone oxime](/img/structure/B2720785.png)

![N-ethyl-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2720789.png)

![1-{2-[(3,4-Difluorophenoxy)methyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2720791.png)